2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene
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Overview
Description
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene is a brominated fluorene derivative. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of polymeric materials, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of larger organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenes, while coupling reactions can produce extended conjugated systems useful in organic electronics.
Scientific Research Applications
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of polymeric light-emitting diodes (PLEDs) and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can be replaced or coupled with other functional groups, allowing the compound to form new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene offers unique properties due to the presence of the 4-((2-ethylhexyl)oxy)phenyl groups. These groups enhance the solubility and processability of the compound, making it more suitable for applications in organic electronics and material science.
Properties
Molecular Formula |
C41H48Br2O2 |
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Molecular Weight |
732.6 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis[4-(2-ethylhexoxy)phenyl]fluorene |
InChI |
InChI=1S/C41H48Br2O2/c1-5-9-11-29(7-3)27-44-35-19-13-31(14-20-35)41(32-15-21-36(22-16-32)45-28-30(8-4)12-10-6-2)39-25-33(42)17-23-37(39)38-24-18-34(43)26-40(38)41/h13-26,29-30H,5-12,27-28H2,1-4H3 |
InChI Key |
RTBZZCBGKWLYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCC(CC)CCCC |
Origin of Product |
United States |
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